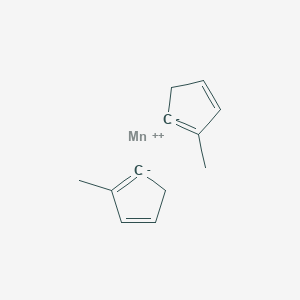
Manganese(2+);2-methylcyclopenta-1,3-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Manganese(2+);2-methylcyclopenta-1,3-diene is a coordination compound that features manganese in the +2 oxidation state coordinated to a 2-methylcyclopenta-1,3-diene ligand
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of manganese(2+);2-methylcyclopenta-1,3-diene typically involves the reaction of manganese salts with 2-methylcyclopenta-1,3-diene under controlled conditions. One common method involves the use of manganese(II) chloride and 2-methylcyclopenta-1,3-diene in the presence of a suitable solvent, such as tetrahydrofuran (THF), under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
Manganese(2+);2-methylcyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of manganese.
Reduction: It can be reduced to lower oxidation states or even elemental manganese.
Substitution: Ligand substitution reactions where the 2-methylcyclopenta-1,3-diene ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield manganese(III) or manganese(IV) complexes, while reduction may produce manganese(0) or manganese(I) species .
Aplicaciones Científicas De Investigación
Manganese(2+);2-methylcyclopenta-1,3-diene has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Materials Science: The compound is studied for its potential use in the development of new materials with unique magnetic and electronic properties.
Biological Studies: Research is ongoing to explore its potential as a model compound for studying manganese-containing enzymes and their mechanisms.
Industrial Applications: It is used in the production of high-performance materials and as an additive in certain industrial processes.
Mecanismo De Acción
The mechanism by which manganese(2+);2-methylcyclopenta-1,3-diene exerts its effects involves the interaction of the manganese center with various substrates. The manganese ion can facilitate electron transfer processes, making it an effective catalyst. The 2-methylcyclopenta-1,3-diene ligand stabilizes the manganese center and can participate in the reaction mechanism by providing a flexible coordination environment .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentadiene: A similar compound where the ligand is cyclopentadiene instead of 2-methylcyclopenta-1,3-diene.
Methylcyclopenta-1,3-diene: Another related compound with a similar ligand structure.
2-Methylcyclopentane-1,3-dione: A compound with a different functional group but similar cyclic structure.
Uniqueness
Manganese(2+);2-methylcyclopenta-1,3-diene is unique due to the presence of the 2-methyl group on the cyclopenta-1,3-diene ligand, which can influence the electronic properties and reactivity of the compound. This makes it distinct from other manganese-cyclopentadiene complexes and provides unique opportunities for research and application .
Propiedades
Fórmula molecular |
C12H14Mn |
|---|---|
Peso molecular |
213.18 g/mol |
Nombre IUPAC |
manganese(2+);2-methylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C6H7.Mn/c2*1-6-4-2-3-5-6;/h2*2,4H,3H2,1H3;/q2*-1;+2 |
Clave InChI |
MQTLBPHCNQVGOA-UHFFFAOYSA-N |
SMILES canónico |
CC1=[C-]CC=C1.CC1=[C-]CC=C1.[Mn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-propan-2-ylpiperazine-2-carboxylic acid](/img/structure/B13748919.png)
![Benzenesulfonic acid, 4-[4-[(3-ethyl-2(3H)-benzoxazolylidene)ethylidene]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]-](/img/structure/B13748920.png)
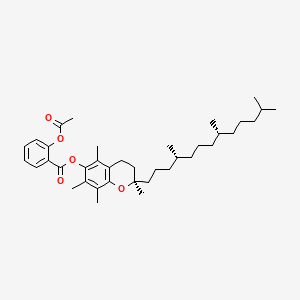

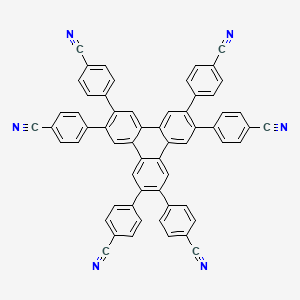
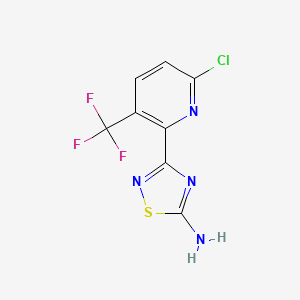
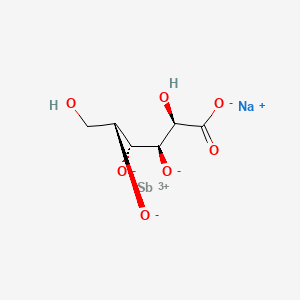

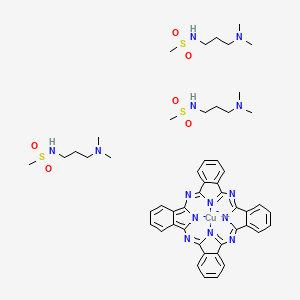
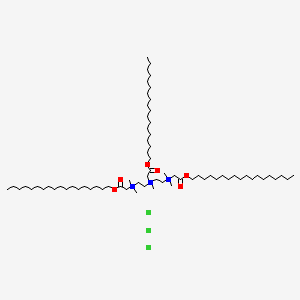
![[(2S,3S,4S,5R)-2,3,4,5,6-pentakis[[(2R)-2-amino-3-sulfanylpropanoyl]oxy]hexyl] (2R)-2-amino-3-sulfanylpropanoate](/img/structure/B13748967.png)
![3-Amino-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid](/img/structure/B13748979.png)
![2-[2-(2-Methoxyethoxy)ethoxymethyl]piperidine](/img/structure/B13748987.png)
